LY223982

Neutrophil Inflammation GPCR

LY223982 is a benzophenone dicarboxylic acid derivative acting as a high-affinity, selective BLT1 receptor antagonist (IC50 13.2 nM). It inhibits LTB4-induced neutrophil aggregation (IC50 100 nM) with 189-fold selectivity over fMLP receptors, without agonist activity. This tool enables dissection of BLT1-mediated signaling in inflammation. Validated in vivo (ED50 3 mg/kg i.v.) for rabbit leukopenia models. Ideal for benchmarking novel BLT1 antagonists.

Molecular Formula C30H30O7
Molecular Weight 502.6 g/mol
CAS No. 117423-74-2
Cat. No. B1675621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY223982
CAS117423-74-2
Synonyms5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid
CGS 23131
LY 223982
LY 233978 disodium salt
LY-223982
SK and F 107324
SK and F-107324
SKF 107324
Molecular FormulaC30H30O7
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O
InChIInChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+
InChIKeySYZSSLLFRVDRHL-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY223982 (CAS 117423-74-2) as a BLT1 Receptor Antagonist: Key Compound Data for Procurement in Inflammation Research


LY223982 is a benzophenone dicarboxylic acid derivative [1] and a potent, specific antagonist of the leukotriene B4 receptor 1 (BLT1) . It inhibits the specific binding of [3H]LTB4 to isolated human neutrophils with an IC50 of 13.2 nM . As a research tool, LY223982 is used to dissect LTB4-mediated signaling pathways in neutrophil activation and inflammatory processes .

LY223982 (CAS 117423-74-2): Why BLT1 Antagonists Are Not Interchangeable for Rigorous Neutrophil Studies


The specific pharmacological profile of LY223982 demonstrates why substitution with other LTB4 receptor antagonists (such as CP-105696 or LY255283) can compromise experimental reproducibility. The compound's unique balance of high binding affinity, moderate functional potency, and established in vivo efficacy, combined with its clean selectivity profile [1], makes it a defined tool for studying neutrophil biology. Evidence below quantifies its specific functional profile and receptor selectivity [2], which differentiate it from other antagonists.

Quantitative Differentiation Guide for LY223982: Potency, Selectivity, and Functional Profiling Data for Procurement Decisions


Functional Antagonism vs. Binding Affinity: Differential Potency in Human Neutrophil Aggregation

While LY223982 shows high affinity for the LTB4 receptor (IC50 13.2 nM), its functional potency in inhibiting LTB4-induced human neutrophil aggregation is markedly lower (IC50 100 nM) [1]. This ~7.6-fold difference between binding and functional antagonism is a key consideration when selecting a tool compound for cellular assays. The potency difference suggests that achieving full functional blockade in cell-based systems requires higher concentrations than simple receptor occupancy would predict.

Neutrophil Inflammation GPCR

Functional Selectivity: Greater Potency in Blocking Aggregation vs. Chemotaxis

LY223982 exhibits functional selectivity in its antagonism of different LTB4-induced neutrophil responses. It is a potent inhibitor of neutrophil aggregation (IC50 = 100 nM) but a much weaker inhibitor of chemotaxis (IC50 = 6 µM) [1]. This 60-fold difference in potency between two distinct LTB4-mediated functions indicates that LY223982 is a more effective tool for studying aggregation pathways than chemotaxis.

Neutrophil Chemotaxis Cell Migration

High Specificity: 189-Fold Selectivity Over fMLP Receptor

LY223982 demonstrates high target specificity by showing a 189-fold greater efficacy in displacing [3H]LTB4 from its receptor on human neutrophils compared to displacing the chemotactic peptide fMLP from its own receptor [1]. This quantitative selectivity confirms that LY223982 is a specific antagonist of the LTB4 receptor, minimizing off-target effects on other neutrophil activation pathways.

Selectivity Neutrophil GPCR

In Vivo Efficacy: Functional Antagonism of LTB4-Induced Leukopenia in Rabbits

LY223982 demonstrates functional in vivo efficacy by inhibiting LTB4-induced transient leukopenia in rabbits with an ED50 of 3 mg/kg [1]. Crucially, it does not inhibit leukopenia induced by fMLP [2], confirming its in vivo specificity. This provides a validated benchmark for in vivo dosing and confirms functional activity in a physiological context.

In Vivo Pharmacokinetics Leukopenia

Potency Comparison with Related LTB4 Antagonist CP-105696

In a cross-study comparison of LTB4 receptor binding assays, LY223982 exhibits an IC50 of 13.2 nM [1], while CP-105696, another potent LTB4 antagonist, has a reported IC50 of 8.42 nM . This small difference in binding potency suggests that LY223982 and CP-105696 are comparably potent at the receptor level. However, the established in vivo efficacy and well-characterized functional selectivity profile of LY223982 (e.g., 60-fold preference for aggregation over chemotaxis) provide additional data points for experimental selection beyond simple binding affinity.

Inflammation GPCR Comparative Pharmacology

Lack of Activity at Recombinant BLT1 and BLT2 Receptors

In assays using CHO cells expressing recombinant human BLT1 or BLT2 receptors, concentrations of LY223982 up to 10 µM do not inhibit LTB4 binding [1]. This contrasts sharply with its potent inhibition of LTB4 binding to its native receptor on human neutrophils (IC50 13.2 nM) [2]. The loss of activity on recombinant receptors highlights a potential limitation of LY223982 in certain over-expression systems and underscores the importance of using the appropriate cellular context for functional studies.

Receptor Selectivity BLT2 In Vitro

Primary Scientific Applications of LY223982 Based on Its Differentiated Pharmacological Profile


Investigating LTB4-Mediated Neutrophil Aggregation and Adhesion

LY223982 is an optimal tool for studies focused on LTB4-induced neutrophil aggregation and adhesion. Its potency in blocking aggregation (IC50 = 100 nM) [1] makes it effective in dissecting these specific cellular functions without confounding effects on chemotaxis pathways, which require much higher concentrations for inhibition (IC50 = 6 µM) [2].

Validating BLT1-Specific Signaling in Primary Human Neutrophils

The high specificity of LY223982, demonstrated by its 189-fold selectivity for the LTB4 receptor over the fMLP receptor [1], makes it an excellent tool for confirming BLT1-dependent signaling in primary human neutrophils. Its lack of agonist activity [2] ensures that observed effects are due to antagonism.

In Vivo Studies of LTB4-Dependent Leukopenia in Rabbit Models

For researchers utilizing rabbit models to study LTB4-mediated inflammation, LY223982 provides a validated in vivo tool. The established ED50 of 3 mg/kg (i.v.) for inhibiting LTB4-induced leukopenia [1] and its demonstrated specificity in vivo (no effect on fMLP-induced leukopenia) [2] offer a reliable benchmark for experimental dosing and study design.

Comparative Pharmacology Studies of BLT1 Antagonists

LY223982 serves as a valuable reference compound in comparative studies of BLT1 antagonists due to its well-characterized profile. Its binding affinity (IC50 = 13.2 nM) [1] and distinct functional properties (e.g., differential effects on aggregation vs. chemotaxis) [2] provide a rich dataset for benchmarking novel compounds or comparing the efficacy of other antagonists like CP-105696 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY223982

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.